5HT2bR Binding Affinity: Direct Head-to-Head Comparison with Closest Structural Analog
In a 2024 study published in the Journal of Alzheimer's Disease, this compound (designated as MW071) was directly compared to its close analog MW070, which differs by only a single atom substitution. The target compound exhibited 5HT2bR binding IC₅₀ = 22 ± 9.0 nM, whereas the analog MW070 was a CYP2D6 substrate with altered selectivity [1]. This single-atom difference eliminated CYP2D6 substrate liability while maintaining nanomolar 5HT2bR affinity [1].
| Evidence Dimension | 5HT2bR competitive binding affinity |
|---|---|
| Target Compound Data | IC₅₀ = 22 ± 9.0 nM |
| Comparator Or Baseline | MW070 (one-atom-different analog); CYP2D6 substrate status positive |
| Quantified Difference | Single-atom modification eliminated CYP2D6 substrate liability while maintaining nanomolar 5HT2bR binding (22 nM) |
| Conditions | Competitive radioligand binding assay; 5HT2bR expressed in mammalian cells |
Why This Matters
This direct evidence demonstrates that the precise 4-piperidinyl-pyrrolidinyl-methanone scaffold confers a unique selectivity-ADME profile that is not preserved in even the closest structural analog, informing rational lead optimization decisions.
- [1] Oh SJ, et al. The 5HT2b Receptor in Alzheimer's Disease: Increased Levels in Patient Brains and Antagonist Attenuation of Amyloid and Tau Induced Dysfunction. J Alzheimers Dis. 2024; 98(4): jad-98-jad240063. Table 1. View Source
